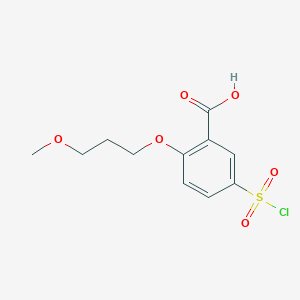![molecular formula C11H8N2O B2592653 2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile CAS No. 2093433-63-5](/img/structure/B2592653.png)
2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is a spirocyclic compound featuring a unique structural motif where a cyclopropane ring is fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indole derivatives with cyclopropane carboxylic acid derivatives in the presence of a base. The reaction conditions often require:
Base: Sodium hydride or potassium tert-butoxide.
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically between 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted indoles.
Scientific Research Applications
Chemistry
In chemistry, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modify the indole and cyclopropane rings allows for the fine-tuning of biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into binding sites that are not accessible to linear molecules, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetracarbonitrile
- Spiro[cyclopropane-1,3’-indole]-2’,2’,3’,3’-tetrahydroxy
Uniqueness
Compared to similar compounds, 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the oxo and carbonitrile groups allows for a wider range of chemical modifications and interactions.
This detailed overview highlights the significance of 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-5’-carbonitrile in various fields of research and industry
Properties
IUPAC Name |
2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-7-1-2-9-8(5-7)11(3-4-11)10(14)13-9/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKODOLBDHNQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC(=C3)C#N)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(trifluoromethyl)phenyl]sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2592571.png)

![N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2592575.png)



![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)
![2-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2592586.png)

![N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2592589.png)


![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2592593.png)
